2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(3-Benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound belonging to the quinolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting with the formation of the quinoline core One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound to form the quinoline structure
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction temperatures, pressures, and the use of catalysts to optimize yields. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.
Substitution: : The fluorine atom at the 6-position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Hydroquinoline derivatives.
Substitution: : Derivatives with different functional groups at the 6-position.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its biological applications include its potential use as an antibacterial agent due to its quinolone structure. Research has shown that quinolones can inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication.
Medicine
The compound's antibacterial properties make it a candidate for the development of new antibiotics. Its ability to target bacterial enzymes involved in DNA replication and repair makes it valuable in the fight against antibiotic-resistant bacteria.
Industry
In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of more complex drugs. Its unique structure and reactivity make it a versatile tool for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, which is essential for bacterial replication and cell division. This leads to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: : A well-known fluoroquinolone antibiotic.
Levofloxacin: : Another fluoroquinolone with broad-spectrum antibacterial activity.
Moxifloxacin: : A fluoroquinolone used to treat various bacterial infections.
Uniqueness
2-(3-Benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide is unique due to its specific structural modifications, such as the presence of the benzoyl group and the methoxyphenyl group. These modifications can potentially enhance its antibacterial activity and improve its pharmacokinetic properties compared to other fluoroquinolones.
Properties
IUPAC Name |
2-(3-benzoyl-6-fluoro-4-oxoquinolin-1-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O4/c1-32-19-9-5-8-18(13-19)27-23(29)15-28-14-21(24(30)16-6-3-2-4-7-16)25(31)20-12-17(26)10-11-22(20)28/h2-14H,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBJMTYVTICHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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